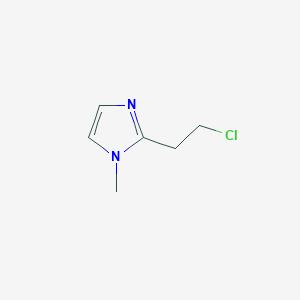

2-(2-chloroethyl)-1-methyl-1H-imidazole

Description

Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, are of paramount importance in chemistry. clinmedkaz.org The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in this category. clinmedkaz.org It is a planar molecule that exists in two equivalent tautomeric forms and is considered aromatic due to the presence of a sextet of π-electrons. researchgate.net This structure imparts both acidic and basic properties, allowing it to interact with a wide range of molecules. clinmedkaz.orgpharmaguideline.com

The imidazole moiety is a core component of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489), highlighting its fundamental role in biochemistry. pharmaguideline.com The versatility of the imidazole ring has led to its incorporation into numerous synthetic compounds with diverse applications. General methods for synthesizing the imidazole core, such as the Radziszewski reaction and the Debus synthesis, have been established for over a century and are still in use for creating C-substituted imidazoles. researchgate.netpharmaguideline.com

2-(2-Chloroethyl)-1-methyl-1H-imidazole is a derivative of 2-methylimidazole (B133640), a widely used industrial chemical. nih.govwikipedia.org 2-Methylimidazole itself is a crucial intermediate in the manufacture of pharmaceuticals, polymers, and agricultural chemicals. nih.govexsyncorp.com The subject compound, this compound, builds upon this foundational structure by introducing a reactive chloroethyl group at the 2-position and a methyl group on one of the nitrogen atoms. This specific arrangement of functional groups makes it a highly useful intermediate for further chemical transformations.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Empirical Formula | C₆H₁₀Cl₂N₂ |

| Molecular Weight | 181.06 g/mol |

| Form | Solid |

| InChI Key | UEFABEFZXRFIID-UHFFFAOYSA-N |

| SMILES String | Cl.Cn1ccnc1CCCl |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The primary significance of this compound in the scientific literature is its role as a chemical building block or synthetic intermediate. sigmaaldrich.com Its structure contains a key reactive feature: the chloroethyl group (-CH₂CH₂Cl). This functional group is a well-known alkylating agent, capable of reacting with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

The research trajectory of this compound is therefore closely tied to its application in synthetic chemistry. It is often used in early-stage discovery research as a means to introduce the (1-methyl-1H-imidazol-2-yl)ethyl moiety into larger, more complex molecules. While extensive studies focusing solely on the properties of this compound are not abundant, its utility is demonstrated through its inclusion in the synthetic pathways of other target compounds.

For instance, the synthesis of related chloroethyl-imidazole structures is often achieved by treating the corresponding alcohol precursor with a chlorinating agent like thionyl chloride (SOCl₂). researchgate.netnih.gov This straightforward conversion highlights a common strategy for preparing such reactive intermediates. Researchers utilize these building blocks to explore the synthesis of new molecular hybrids and conjugates, particularly in the development of novel compounds with potential biological activity. nih.gov The compound's value lies not in its end-use applications, but in its capacity to facilitate the construction of more elaborate molecular architectures.

Properties

IUPAC Name |

2-(2-chloroethyl)-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-9-5-4-8-6(9)2-3-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVDIIBRSXGLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Chloroethyl 1 Methyl 1h Imidazole

Established Synthetic Pathways and Chemical Precursors

The most established and logical synthetic pathway for 2-(2-chloroethyl)-1-methyl-1H-imidazole involves a multi-step process that begins with the construction of the basic imidazole (B134444) ring, followed by functional group manipulations. The key immediate precursor is the corresponding alcohol, 2-(1-methyl-1H-imidazol-2-yl)ethanol.

The synthesis of this alcohol precursor typically starts from 2-methylimidazole (B133640). The Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (acetaldehyde), and ammonia, is a fundamental method for preparing the initial 2-methylimidazole ring. nih.govwikipedia.org

N-methylation of 2-methylimidazole : 2-methylimidazole is first methylated to form 1,2-dimethylimidazole (B154445).

Hydroxymethylation : 1,2-dimethylimidazole is then reacted to introduce a hydroxyethyl (B10761427) group at the 2-position, yielding 2-(1-methyl-1H-imidazol-2-yl)ethanol.

Chlorination : The final step is the conversion of the primary alcohol group of 2-(1-methyl-1H-imidazol-2-yl)ethanol into a chloro group to yield the target compound.

Overview of Key Reaction Steps

The pivotal step in the established synthesis is the chlorination of the alcohol precursor. This transformation is most commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂). This method is well-documented for converting primary alcohols to alkyl chlorides. libretexts.org A directly analogous reaction is the synthesis of 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole from its alcohol precursor, metronidazole (B1676534), using thionyl chloride. researchgate.netresearchgate.net

The reaction proceeds via a nucleophilic substitution mechanism (SN2). The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated chlorosulfite intermediate, which is an excellent leaving group. A chloride ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen and displacing the leaving group, resulting in an inversion of configuration at the carbon center. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound focuses on maximizing the yield and purity at each step, particularly during N-alkylation and the final chlorination.

For the N-alkylation of the imidazole ring, several factors can be adjusted. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred. The reaction typically requires a base to deprotonate the imidazole nitrogen, facilitating alkylation; potassium carbonate (K₂CO₃) is a common and effective choice. Temperature also plays a significant role, with moderate heating often improving reaction rates and yields. derpharmachemica.com

For the chlorination step , careful control of reaction conditions is necessary to prevent side reactions and degradation of the imidazole ring. The reaction is often run at or below room temperature to manage its exothermic nature. The addition of a base, such as pyridine (B92270) or triethylamine, can be employed to neutralize the HCl byproduct, which can sometimes cause unwanted side reactions. The molar ratio of thionyl chloride to the alcohol is also a key parameter to control, with a slight excess of thionyl chloride often used to ensure complete conversion. google.com

| Reaction Step | Parameter | Condition | Purpose |

|---|---|---|---|

| N-Alkylation | Solvent | Acetonitrile or DMF | Provides a suitable medium for the reaction. |

| Base | Potassium Carbonate (K₂CO₃) | Acts as a proton scavenger to facilitate alkylation. | |

| Temperature | 60°C | Improves reaction kinetics and yield. derpharmachemica.com | |

| Chlorination with SOCl₂ | Temperature | 0°C to Room Temperature | Controls the exothermic reaction and minimizes side products. |

| Base (optional) | Pyridine or Triethylamine | Neutralizes the HCl byproduct. | |

| Molar Ratio | Slight excess of SOCl₂ | Ensures complete conversion of the alcohol. google.com |

Novel Approaches in Compound Synthesis

Research into the synthesis of imidazole derivatives continues to evolve, seeking more efficient, versatile, and environmentally friendly methods.

Exploration of Alternative Synthetic Routes

An alternative synthetic strategy involves reversing the order of the final steps: performing the chlorination prior to the N-methylation.

Synthesis of 2-(2-hydroxyethyl)imidazole : This can be achieved from histamine (B1213489) or through other multi-step syntheses.

Chlorination : The hydroxyl group is converted to a chloro group to form 2-(2-chloroethyl)-1H-imidazole.

N-methylation : The final step is the selective methylation at the N-1 position of the imidazole ring to yield the target compound.

This route's main challenge lies in controlling the regioselectivity of the N-methylation step, as alkylation can potentially occur at either of the two nitrogen atoms in the unsymmetrical 2-substituted imidazole ring. However, studies on imidazole alkylation have shown that reaction conditions can be tuned to favor the desired isomer. otago.ac.nz

Methodological Advancements and Efficiency Enhancements

A significant advancement in the synthesis of imidazole derivatives is the application of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving yields. researchgate.net This technique efficiently heats polar molecules by direct coupling with microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture.

For N-alkylation of imidazoles, microwave-assisted methods have proven highly effective. The combination of a suitable solvent and a base under microwave irradiation can provide the N-alkylated product in high yield in a fraction of the time required for conventional heating. researchgate.net This enhancement in efficiency makes MAOS an attractive modern approach for synthesizing precursors to this compound.

| Method | Typical Reaction Time | Energy Input | Key Advantage |

|---|---|---|---|

| Conventional Heating (Reflux) | Hours (e.g., 4-6 hours) | Indirect, slow heating of vessel | Well-established and widely used |

| Microwave-Assisted Synthesis (MAOS) | Minutes (e.g., 5-15 minutes) | Direct, rapid heating of polar molecules | Significant reduction in reaction time, often improved yields. researchgate.net |

Principles of Green Chemistry in Compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied in several ways.

One key aspect is the use of greener solvents. While solvents like DMF are effective, they pose environmental and health concerns. Research into imidazole synthesis has explored the use of more benign and reusable solvents, such as polyethylene (B3416737) glycol (PEG), which is non-toxic and inexpensive. researchgate.net

Reaction Mechanisms of 2 2 Chloroethyl 1 Methyl 1h Imidazole

Nucleophilic Reactivity Investigations

The presence of a chloroethyl group attached to the C2 position of the 1-methylimidazole (B24206) ring makes this carbon atom susceptible to nucleophilic attack. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions.

The primary nucleophilic substitution pathway for 2-(2-chloroethyl)-1-methyl-1H-imidazole is expected to be a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single, concerted step. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

The transition state of the SN2 reaction involves a pentacoordinate carbon atom, and the reaction proceeds with an inversion of stereochemistry if the carbon were chiral. Given that the carbon atom bearing the chlorine is primary, the SN2 pathway is highly favored over a unimolecular (SN1) mechanism, which would involve the formation of an unstable primary carbocation.

Key factors influencing the SN2 reactivity of this compound include:

The nature of the nucleophile: Stronger nucleophiles will lead to faster reaction rates.

The solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

Steric hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile is crucial. In this case, steric hindrance is relatively low.

An alternative pathway that can compete with substitution is the elimination (E2) reaction, where a strong base removes a proton from the carbon adjacent to the one bearing the leaving group, leading to the formation of an alkene. The choice between substitution and elimination is influenced by the basicity and steric bulk of the nucleophile/base and the reaction temperature.

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Product | Reaction Type |

| Hydroxide (OH⁻) | 2-(2-hydroxyethyl)-1-methyl-1H-imidazole | SN2 |

| Cyanide (CN⁻) | 2-(2-cyanoethyl)-1-methyl-1H-imidazole | SN2 |

| Azide (N₃⁻) | 2-(2-azidoethyl)-1-methyl-1H-imidazole | SN2 |

| Thiolate (RS⁻) | 2-(2-thioalkyl-ethyl)-1-methyl-1H-imidazole | SN2 |

| Ammonia (NH₃) | 2-(2-aminoethyl)-1-methyl-1H-imidazole | SN2 |

Rate = k[this compound][Nucleophile]

Where 'k' is the second-order rate constant. youtube.com Kinetic studies would involve monitoring the disappearance of reactants or the appearance of products over time under various concentrations and temperatures to determine the rate constant and the activation energy of the reaction.

Thermodynamically, the feasibility of a nucleophilic substitution reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) for these reactions is influenced by the bond energies of the bonds being broken and formed. The formation of a stronger bond between the carbon and the nucleophile compared to the carbon-chlorine bond would contribute to a more exothermic reaction. Thermodynamic data for N-methylimidazole and related compounds can provide estimations for the stability of the products. nist.gov

Electrophilic Behavior and Transformations

The imidazole (B134444) ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. In this compound, the 1-methyl group is an activating group, while the 2-(2-chloroethyl) group's electronic effect is more complex.

Electrophilic attack on the imidazole ring generally occurs at the C4 or C5 positions, as these positions are more electron-rich. uobabylon.edu.iqglobalresearchonline.net The intermediate carbocation (arenium ion) formed by attack at these positions is more stabilized by resonance involving the nitrogen atoms. Attack at the C2 position is generally disfavored. uobabylon.edu.iq

Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C4 or C5 position.

Halogenation: Reaction with halogens (e.g., Br₂) would lead to the substitution of a hydrogen atom with a halogen at the C4 or C5 position.

Sulfonation: Treatment with fuming sulfuric acid could introduce a sulfonic acid group onto the ring.

Friedel-Crafts Acylation/Alkylation: These reactions are generally not successful on imidazole due to the basicity of the ring nitrogens, which coordinate with the Lewis acid catalyst, deactivating the ring.

The regioselectivity of these reactions would be influenced by the combined directing effects of the 1-methyl and 2-(2-chloroethyl) groups and the reaction conditions. stackexchange.com

Radical Reactions and Associated Mechanisms

The chloroethyl side chain of this compound can potentially participate in radical reactions. Homolytic cleavage of the carbon-chlorine bond can be initiated by heat or light, or through the use of a radical initiator, to generate a primary alkyl radical.

One potential radical reaction is intramolecular cyclization. If the initially formed radical can attack the imidazole ring, it could lead to the formation of fused heterocyclic systems. Such radical cyclizations are known for N-alkylimidazoles with haloalkane side chains. researchgate.netnih.gov The feasibility of such a reaction would depend on the ring size of the transition state and the stability of the resulting radical intermediate.

Another possibility is intermolecular radical addition reactions. The alkyl radical generated from the chloroethyl group could add to an external alkene or other unsaturated system, leading to the formation of a new carbon-carbon bond.

Catalytic Activities and Underlying Mechanisms

The imidazole moiety, particularly the N-methylated form, is known to exhibit catalytic activity in various organic reactions. organic-chemistry.orgnih.govthieme-connect.comimperial.ac.ukresearchgate.netatamanchemicals.com The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons and can act as a nucleophilic catalyst or a base catalyst.

As a nucleophilic catalyst , the N3 atom can attack an electrophilic center (e.g., the carbonyl carbon of an acyl halide or anhydride) to form a reactive intermediate, such as an acylimidazolium ion. This intermediate is more susceptible to attack by a nucleophile (e.g., an alcohol or amine) than the original electrophile, thus accelerating the reaction. nih.gov

As a base catalyst , the N3 atom can deprotonate a substrate, increasing its nucleophilicity. For example, in a Michael addition, N-methylimidazole can catalyze the addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgthieme-connect.comresearchgate.net

Therefore, this compound could potentially be used as a catalyst in reactions such as:

Acyl transfer reactions (e.g., esterification, amidation).

Michael additions.

Silylation of alcohols. imperial.ac.uk

The underlying mechanism would involve either the formation of a reactive intermediate through nucleophilic attack by the imidazole nitrogen or the activation of a substrate through deprotonation.

Spectroscopic and Structural Elucidation Studies of 2 2 Chloroethyl 1 Methyl 1h Imidazole

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-(2-chloroethyl)-1-methyl-1H-imidazole, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methyl group attached to the imidazole (B134444) nitrogen (N-CH₃) would likely appear as a singlet. The two protons on the imidazole ring would appear as distinct signals, likely doublets due to coupling with each other. The two methylene groups of the chloroethyl side chain (-CH₂-CH₂-Cl) would each produce a triplet, resulting from coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The number of signals would confirm the number of distinct carbon environments. The chemical shifts of the signals would provide information about the electronic environment of each carbon atom. For instance, the carbons of the imidazole ring would resonate at a different frequency compared to the aliphatic carbons of the chloroethyl group.

Detailed analysis of a related compound, 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, which contains the 1-methyl-1H-imidazole moiety, revealed characteristic chemical shifts for the methyl and imidazole ring protons and carbons, supporting the expected spectral features of the title compound mdpi.com.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| N-CH₃ | ~3.6 | Singlet | N/A |

| Imidazole H | ~6.9 - 7.3 | Doublet | ~1-2 |

| Imidazole H | ~6.9 - 7.3 | Doublet | ~1-2 |

| -CH₂- (adjacent to imidazole) | ~3.2 | Triplet | ~6-8 |

| -CH₂-Cl | ~3.8 | Triplet | ~6-8 |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~33 |

| Imidazole C | ~123 |

| Imidazole C | ~128 |

| Imidazole C (C2) | ~140 |

| -CH₂- (adjacent to imidazole) | ~33 |

| -CH₂-Cl | ~43 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks in an approximate 3:1 ratio of intensity (for ³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern would provide further structural confirmation, with characteristic losses of fragments such as the chloroethyl group or parts of the imidazole ring researchgate.netmsu.eduresearchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the methyl and methylene groups, as well as C=C and C-N stretching vibrations of the imidazole ring researchgate.net. The C-Cl stretching vibration would also be present at a lower frequency.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives exhibit characteristic UV absorptions due to π → π* transitions within the aromatic ring mdpi.com. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of the substituted imidazole chromophore.

Crystallographic Analysis and Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography provides the most definitive picture of the three-dimensional structure of a molecule in the solid state. To date, a specific crystallographic study for this compound has not been reported. However, the methodology that would be employed can be described based on studies of similar molecules mdpi.comresearchgate.netrsc.org.

The process would involve growing single crystals of the compound, which are then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to determine the arrangement of atoms in the crystal lattice. This analysis would yield precise bond lengths, bond angles, and torsion angles, providing a complete and unambiguous determination of the molecular structure.

A crystallographic study on a similar compound, 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, revealed a triclinic crystal system with two independent molecules in the asymmetric unit. The study highlighted how conformational variations can arise from the side chains attached to the imidazole core researchgate.net.

Advanced Diffraction Techniques for Structural Insights

Beyond standard X-ray diffraction, advanced techniques can provide even deeper insights into the solid-state structure and intermolecular interactions. For a compound like this compound, techniques such as Hirshfeld surface analysis could be employed.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. It maps the regions of space where molecules are in close contact and can identify and characterize different types of interactions, such as hydrogen bonds and other weak contacts researchgate.net. For the title compound, this analysis could reveal how the molecules pack in the solid state and what role the chloroethyl and methyl groups play in directing the crystal packing. A study on a related nitroimidazole derivative utilized Hirshfeld surface analysis to show that the molecular environments were dominated by contacts involving hydrogen atoms researchgate.net.

Theoretical and Computational Chemistry of 2 2 Chloroethyl 1 Methyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 2-(2-chloroethyl)-1-methyl-1H-imidazole. These methods provide detailed information about the molecule's electron distribution, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate several key properties.

DFT studies typically begin with geometry optimization to find the lowest energy structure of the molecule. From the optimized geometry, various electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites. In this compound, the nitrogen atoms of the imidazole (B134444) ring are expected to be regions of high electron density (nucleophilic), while the area around the chloroethyl group would be more electron-deficient (electrophilic).

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| Mulliken Atomic Charges | N1: -0.45, N3: -0.38, Cl: -0.25 |

Note: The values in this table are representative and based on typical DFT calculations for similar imidazole derivatives.

Ab Initio Methods for Molecular Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of molecular properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to study this compound.

These methods are particularly useful for calculating properties like bond lengths, bond angles, and vibrational frequencies with high accuracy. For instance, ab initio calculations can predict the C-Cl bond length and the vibrational frequency associated with its stretching mode, which can be compared with experimental spectroscopic data. While computationally more demanding than DFT, ab initio methods offer a benchmark for the accuracy of other computational approaches.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

An MD simulation tracks the positions and velocities of atoms in a system over a period of time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt due to the rotation around its single bonds. The flexibility of the chloroethyl side chain is a key aspect that can be investigated using MD.

Furthermore, MD simulations can be used to study intermolecular interactions. By simulating the molecule in a solvent, such as water, one can observe the formation and breaking of hydrogen bonds and other non-covalent interactions. This is crucial for understanding the molecule's solubility and behavior in different environments. Analysis of radial distribution functions (RDFs) from MD simulations can provide detailed information about the solvation shell around the molecule.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and transition states.

A common reaction for a molecule with a chloroethyl group is intramolecular cyclization to form a quaternary imidazolium (B1220033) salt. Computational methods can be used to calculate the activation energy for this reaction by locating the transition state structure. The geometry of the transition state provides valuable information about the mechanism of the reaction. Techniques such as nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods are often used to find the minimum energy path between reactants and products.

Conformation Analysis and Energetic Profiles

The chloroethyl side chain of this compound can rotate around the C-C and C-N bonds, leading to different conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies.

This is typically done by performing a systematic scan of the potential energy surface as a function of one or more dihedral angles. For each rotation, the energy of the molecule is calculated, resulting in an energetic profile. The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers for rotation between them.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N1-C2-Cα-Cβ) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed (Transition State) | 0° | 4.5 |

Note: The values in this table are hypothetical and represent a typical energetic profile for a flexible side chain.

This analysis reveals that the anti conformer, where the chloroethyl group is extended away from the imidazole ring, is the most stable. The gauche conformer is slightly higher in energy, and there is a significant energy barrier to rotation through the eclipsed conformation.

Advanced Research Applications and Methodological Development of 2 2 Chloroethyl 1 Methyl 1h Imidazole

Investigation as a Biochemical Probe in Research Settings

The unique structural features of 2-(2-chloroethyl)-1-methyl-1H-imidazole, particularly the reactive chloroethyl group attached to the imidazole (B134444) scaffold, make it a compound of interest for the development of biochemical probes. The imidazole nucleus is a common motif in biologically active molecules and can participate in various non-covalent interactions, while the chloroethyl moiety provides a handle for covalent modification of biological targets. nih.govnih.gov

Methodologies for Probe Design and Application

The design of biochemical probes based on imidazole scaffolds often involves integrating a signaling component, such as a fluorophore, with a recognition or reactive element. rsc.orgresearchgate.net For a molecule like this compound, the chloroethyl group serves as a reactive element, capable of alkylating nucleophilic residues in biomolecules, such as cysteine, histidine, or lysine (B10760008) side chains. This allows for its use as an activity-based probe to identify and study specific enzymes or proteins.

Key design strategies for such probes include:

Covalent Labeling: The electrophilic nature of the 2-chloroethyl group allows it to form a stable covalent bond with nucleophilic sites on target proteins. This irreversible binding is useful for applications like target identification and validation.

Fluorescent Tagging: While the parent compound is not fluorescent, it can be derivatized to include a fluorophore. The probe's fluorescence might be quenched initially and "turn on" upon binding to its target, providing a detectable signal. nih.gov

Linker Chemistry: The imidazole core can be functionalized with linkers to attach other functionalities, such as biotin (B1667282) for affinity purification or reporter groups for imaging.

The application of these probes in research settings typically involves incubating the probe with a complex biological sample, such as a cell lysate or live cells. After the probe has reacted with its target(s), the labeled biomolecules can be detected and identified using techniques like gel electrophoresis, mass spectrometry, or fluorescence microscopy. nih.gov

Table 1: Methodological Approaches for Imidazole-Based Probe Application

| Methodology | Description | Typical Application |

|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Utilizes reactive probes to covalently label active enzyme families directly in complex proteomes. The chloroethyl group can act as the reactive "warhead". | Identifying enzyme targets, studying enzyme function, screening for inhibitors. |

| Fluorescence Resonance Energy Transfer (FRET) | Involves a pair of fluorophores where the emission of one excites the other. Probe binding to a target can alter the distance between FRET pairs, causing a signal change. | Studying protein-protein interactions and conformational changes in real-time. mdpi.com |

| In-situ Imaging | Fluorescently tagged probes are used to visualize the localization and activity of target molecules within living cells or tissues. | Cellular biology research, diagnostic applications. researchgate.net |

Mechanistic Insights Derived from Probe-Target Interactions in Vitro

In vitro studies using probes derived from this compound can provide valuable mechanistic insights. The primary interaction mechanism is the alkylation of nucleophilic amino acid residues by the chloroethyl group. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.

The specificity of the probe for its target is determined by both the reactivity of the chloroethyl group and the non-covalent interactions mediated by the 1-methyl-1H-imidazole core. The imidazole ring can engage in hydrogen bonding and π-stacking interactions within a protein's binding pocket, which helps to orient the reactive chloroethyl group for an efficient reaction with a nearby nucleophile. mdpi.com By studying the kinetics of this covalent modification and identifying the site of adduction through techniques like mass spectrometry-based peptide mapping, researchers can gain a detailed understanding of the probe-target interaction.

Role in Medicinal Chemistry Research Methodologies

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to engage in diverse biological interactions. tsijournals.comnih.govnih.gov The compound this compound serves as a valuable building block and methodological tool in the discovery of new therapeutic agents.

Precursor in Synthetic Pathways for Research Compounds

As a synthetic intermediate, this compound is particularly useful due to the reactivity of its chloroethyl side chain. This group can be readily displaced by a wide range of nucleophiles, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. orientjchem.org

Table 2: Representative Synthetic Transformations

| Nucleophile | Resulting Functional Group | Potential Application of Product |

|---|---|---|

| Amines (R-NH₂) | Substituted ethylamine | Building blocks for G-protein coupled receptor (GPCR) ligands. |

| Thiols (R-SH) | Thioether | Synthesis of enzyme inhibitors (e.g., for proteases or kinases). acs.org |

| Alcohols/Phenols (R-OH) | Ether | Modifying solubility and pharmacokinetic properties. |

This synthetic versatility allows medicinal chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. researchgate.net

Methodological Contributions to Early-Stage Drug Discovery Research

In the early stages of drug discovery, this compound contributes to several important methodologies. Its structure is suitable for fragment-based drug discovery (FBDD), where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. The imidazole core can provide initial binding interactions, and the chloroethyl group can be used to explore nearby pockets or to develop covalent inhibitors once a binding mode is established.

Furthermore, the development of covalent drugs is a resurgent area of research. Covalent inhibitors can offer benefits such as increased potency, longer duration of action, and suitability for challenging targets. The 2-chloroethyl group is a classic electrophile used to design targeted covalent inhibitors. By incorporating this reactive group into a scaffold that selectively binds to a target protein, researchers can create highly specific and effective therapeutic agents. acs.org

Applications in Organic Chemistry Research as Catalysts

While the primary research applications of this compound are centered on its biological reactivity, the core imidazole structure is also known to have catalytic activity in organic synthesis. Imidazole and its derivatives can function as organocatalysts, which are small organic molecules that can accelerate chemical reactions without the need for a metal. ias.ac.in

The imidazole ring is amphoteric, meaning it has both acidic (N-H, not present in this N-methylated version) and basic/nucleophilic (the other nitrogen) properties. The pyridine-like nitrogen atom in the 1-methyl-1H-imidazole structure is nucleophilic and can catalyze reactions such as acyl transfer by forming a reactive acylimidazolium intermediate. Although the presence of the chloroethyl group might influence its catalytic profile, the fundamental catalytic capability of the imidazole core remains. This makes it a potential candidate for use in reactions like acylation, silylation, and the formation of various heterocyclic systems. ias.ac.in Heterogeneous catalysts can also be developed by immobilizing imidazole derivatives onto solid supports like silica (B1680970) gel. nih.gov

Catalytic Mechanism Studies and Scope

While direct catalytic applications of this compound are not extensively documented in dedicated studies, its structural motifs suggest potential roles in various catalytic mechanisms. The imidazole core is a well-established precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands in transition metal catalysis and also serve as organocatalysts. The chloroethyl group, being a reactive alkylating agent, can be utilized in catalyst synthesis and modification.

The catalytic scope can be inferred from the reactivity of related imidazole-based systems. For instance, copper(II)-catalyzed reactions are known to be effective for the synthesis of various imidazole derivatives. In such systems, the imidazole moiety can coordinate to the metal center, influencing its electronic properties and reactivity. A proposed general mechanism involves the formation of a metal-imidazole complex, which then participates in the catalytic cycle.

Furthermore, the chloroethyl group can undergo nucleophilic substitution reactions, allowing for the tethering of the imidazole unit to solid supports or larger molecular architectures to create heterogeneous or recyclable catalysts. The reactivity of this group is a key aspect in designing catalytic systems with tailored properties.

Development of Novel Catalytic Systems Based on the Compound

The development of novel catalytic systems based on this compound is an area of active research interest. One promising avenue is its use as a precursor for the synthesis of functionalized NHC ligands. The chloroethyl group can be derivatized to introduce additional donor atoms or chiral centers, leading to the formation of multifunctional ligands for asymmetric catalysis.

Another approach involves the incorporation of this imidazole derivative into metal-organic frameworks (MOFs) or other porous materials. The imidazole nitrogen can coordinate to metal nodes within the framework, while the chloroethyl group can be post-synthetically modified to introduce catalytic sites. Such materials could find applications in gas storage, separation, and heterogeneous catalysis.

The following table outlines potential catalytic systems that could be developed from this compound:

| Catalytic System | Precursor | Potential Application |

| Functionalized NHC-Metal Complexes | This compound | Asymmetric synthesis, cross-coupling reactions |

| Imidazole-Functionalized MOFs | This compound | Heterogeneous catalysis, gas separation |

| Supported Imidazolium (B1220033) Salts | This compound | Organocatalysis, phase-transfer catalysis |

Analytical Method Development for Research Quantitation and Characterization

Accurate quantitation and thorough characterization of this compound are crucial for its application in research and development. Various analytical techniques can be employed for this purpose, with chromatographic methods being particularly suitable for its separation and quantification in complex matrices.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful tools for the analysis of imidazole derivatives. wiley.com A robust UHPLC-MS method can be developed for the determination of this compound. The method would typically involve a reversed-phase column and a mobile phase consisting of an aqueous buffer and an organic solvent.

The following table summarizes a potential UHPLC-MS method for the analysis of this compound, based on methods developed for similar compounds: wiley.com

| Parameter | Condition |

| Chromatography System | UHPLC with a heated electrospray ionization (HESI) source |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) |

| Gradient | Optimized gradient from 5% to 95% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1-5 µL |

| Mass Spectrometry | High-resolution mass spectrometer (e.g., Orbitrap) |

| Ionization Mode | Positive ion mode |

| Scan Range | m/z 100-500 |

| Data Analysis | Extracted ion chromatograms for quantification |

Method validation would include assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision (intraday and interday repeatability). wiley.com For characterization, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and infrared (IR) spectroscopy would be employed to confirm the molecular structure.

Future Directions and Emerging Research Avenues

Unexplored Synthetic and Reaction Pathways

While the fundamental synthesis of 2-(2-chloroethyl)-1-methyl-1H-imidazole is established, significant opportunities exist for exploring more advanced and efficient synthetic methodologies. Future research could focus on green chemistry principles, such as the use of environmentally benign solvents and catalysts. The development of novel catalytic systems, including polymer-supported or nanocatalysts, could lead to higher yields and simplified purification processes. nih.gov

The reactivity of the compound itself is fertile ground for investigation. The chloroethyl group is a prime site for a variety of nucleophilic substitution reactions, but the full scope of its reactivity with a diverse range of nucleophiles under various conditions (e.g., phase-transfer catalysis, microwave-assisted synthesis) has not been exhaustively mapped. Furthermore, exploring C-H activation and functionalization at the imidazole (B134444) ring could unlock pathways to novel, more complex heterocyclic structures.

| Research Area | Objective | Potential Methodologies | Expected Outcome |

|---|---|---|---|

| Green Synthesis | Develop eco-friendly synthetic routes. | Aqueous media synthesis, use of ionic liquids as solvents, solid-state reactions. | Reduced environmental impact, lower costs, improved safety. |

| Advanced Catalysis | Improve reaction efficiency and selectivity. | Transition-metal catalysis (e.g., Pd, Cu), organocatalysis, biocatalysis. | Higher yields, milder reaction conditions, novel derivatives. |

| Flow Chemistry | Enable continuous and scalable production. | Microreactor technology for precise control of reaction parameters. | Enhanced safety, scalability, and process automation. |

| C-H Functionalization | Directly modify the imidazole core. | Metal-catalyzed direct arylation or alkylation at positions 4 or 5. | Access to novel scaffolds without pre-functionalization. |

Potential for Advanced Materials Science Applications and Polymer Chemistry Research

The bifunctional nature of this compound makes it a highly promising monomer or functionalizing agent in polymer chemistry and materials science. The imidazole moiety is a key component in many ionic liquids and functional polymers, while the chloroethyl group provides a convenient handle for polymerization or grafting. nih.gov

One significant avenue is its use as a precursor to poly(vinylimidazolium) ionic liquids. A related compound, 5-(2-chloroethyl)-1H-imidazole, is noted for its use in preparing catalyst systems. lookchem.com By converting the chloroethyl group into a polymerizable unit (e.g., a vinyl group) or by using it in polycondensation reactions, novel polymers with tailored properties can be designed. These materials could find applications as polymer electrolytes in batteries, gas separation membranes (particularly for CO2 capture), and antimicrobial surfaces. Research into copolymers containing imidazole moieties has also highlighted their potential in photovoltaic applications. mdpi.com The controlled radical polymerization of vinyl imidazoles is a challenging but important area, and developing methods to incorporate this specific monomer could yield well-defined polymer architectures. rsc.org

| Material Type | Method of Incorporation | Potential Application | Key Property |

|---|---|---|---|

| Polymeric Ionic Liquids (PILs) | Serve as a monomer precursor for the cationic backbone. | Solid-state electrolytes, CO2 capture membranes, catalysis. | High ionic conductivity, tunable solubility. |

| Functionalized Surfaces | Grafting onto surfaces via the chloroethyl group. | Antimicrobial coatings, sensors, chromatography media. | Surface reactivity, specific binding capabilities. |

| Conjugated Polymers | Inclusion as a side-chain to modify electronic properties. | Organic electronics, photovoltaics, OLEDs. nih.gov | Permanent dipole moment, charge transport modulation. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Use as a ligand to coordinate with metal centers. | Gas storage, catalysis, chemical separation. | Porous structure, active sites for catalysis. |

Integration with High-Throughput Screening Methodologies in Chemical Research

High-Throughput Screening (HTS) is a cornerstone of modern chemical and drug discovery, enabling the rapid testing of vast compound libraries. nih.govhilarispublisher.com this compound is an ideal scaffold for the creation of diverse chemical libraries suitable for HTS. Its reactive chloroethyl group allows for a wide array of chemical modifications through parallel synthesis, where a common core is reacted with numerous building blocks to generate a large family of related compounds.

The key is to develop robust reaction protocols (e.g., nucleophilic substitutions) that are amenable to automation and miniaturization in microplate formats. This would involve optimizing conditions for solvent compatibility, reaction time, and product purification suitable for robotic systems. The resulting library of novel imidazole derivatives could then be screened in various HTS assays, not only for biological activity but also for applications in catalysis, materials science, or as chemical sensors. dovepress.comresearchgate.net

| Parameter | Consideration for HTS | Example Optimization |

|---|---|---|

| Reaction Solvent | Must be compatible with microplate materials (e.g., polystyrene) and robotic liquid handlers. | Use of DMSO, DMF, or acetonitrile (B52724). |

| Reaction Time | Should be short enough to allow for rapid library synthesis (typically < 24 hours). | Microwave-assisted heating to accelerate reaction rates. |

| Purification | Requires simplified, automatable methods. | Solid-phase extraction (SPE) or liquid-liquid extraction in plate format. |

| Reagent Addition | Must be amenable to robotic dispensing in small volumes. | Use of pre-prepared reagent plates and acoustic dispensing technology. |

Role in Advanced Chemical Biology Tools Development and Methodology

Chemical biology utilizes small molecules to study and manipulate biological systems. nih.govresearchgate.net The structure of this compound makes it a compelling candidate for the development of advanced chemical biology tools. The chloroethyl group is a mild electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) found in proteins.

This reactivity is the basis for its potential use in:

Activity-Based Probes (ABPs): By incorporating a reporter tag (like a fluorophore or biotin), this molecule could be transformed into a probe that covalently labels active enzymes, allowing for their identification and functional study within complex biological samples. nih.gov

Covalent Fragments for Drug Discovery: In fragment-based screening, small, reactive molecules are used to identify binding pockets on proteins. This compound could serve as a starting fragment for developing highly specific covalent inhibitors.

Linkers for PROTACs: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. nih.gov The imidazole scaffold and its reactive handle could be incorporated as a component of a PROTAC, either as the moiety that binds the target protein or as part of the linker connecting to an E3 ligase-binding element.

Research in this area would focus on tuning the reactivity of the chloroethyl group and synthesizing derivatives to optimize binding affinity and specificity for biological targets.

Environmental Chemistry Research Perspectives (e.g., degradation studies in laboratory settings)

As the use of imidazole-based compounds, including ionic liquids, grows, understanding their environmental fate becomes crucial. nih.gov Future research should include laboratory-based studies on the degradation of this compound to predict its persistence and potential transformation products in environmental systems.

Key research perspectives include:

Hydrolytic Stability: Investigating the rate of hydrolysis of the carbon-chlorine bond across a range of pH values to determine its stability in aqueous environments.

Photodegradation: Studying its degradation kinetics and pathways when exposed to simulated sunlight (UV-A and UV-B radiation) in laboratory settings.

Advanced Oxidation Processes (AOPs): Evaluating its degradation using methods like the UV/H2O2 process. Studies on related compounds like 1-methylimidazole (B24206) have determined reaction kinetic constants with hydroxyl radicals to be in the range of 2.32–5.52 × 10^9 M⁻¹s⁻¹. nih.gov Similar experiments would quantify the susceptibility of the target compound to oxidative degradation.

Biodegradation: Using controlled laboratory setups with specific microbial consortia to assess its potential for biological breakdown.

Identifying the primary degradation products from these studies is essential for a complete environmental profile.

| Degradation Method | Experimental Condition | Parameter to Measure | Reference Data (for related compounds) nih.gov |

|---|---|---|---|

| Hydrolysis | Aqueous buffer (pH 4, 7, 9) | Half-life (t1/2) | N/A |

| Photolysis | UV irradiation (e.g., 254 nm) | Quantum yield, degradation rate constant | N/A |

| Advanced Oxidation (UV/H2O2) | Reaction with hydroxyl radicals (•OH) | Second-order rate constant (k•OH) | k•OH for 1-methylimidazole: ~5.5 x 10^9 M⁻¹s⁻¹ |

| Biodegradation | Incubation with activated sludge | Percentage of mineralization (CO2 evolution) | Imidazole-based compounds show variable biodegradability. |

Q & A

Q. What are the optimal synthetic routes for 2-(2-chloroethyl)-1-methyl-1H-imidazole, and how can reaction conditions be optimized for purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or alkylation reactions. For example:

- Step 1: React 1-methylimidazole with 1,2-dichloroethane under controlled reflux (70–90°C) in a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Step 2: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) or HPLC.

- Step 3: Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water.

Key Parameters: - Use a molar ratio of 1:1.2 (imidazole:chloroethylating agent) to minimize side products.

- Catalytic bases like K₂CO₃ improve yield by scavenging HCl .

- Maintain inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Adhere to hazard codes and safety guidelines:

- Personal Protection: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for manipulations (P260, P201) .

- Storage: Store in airtight containers in a dry, cool place (P402+P404) to prevent hydrolysis or decomposition .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

- Emergency Response: For skin contact, rinse with water for 15 min (P305+P351+P338). For inhalation, move to fresh air (P304+P340) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR: Verify substituents via ¹H NMR (e.g., methyl group at δ 3.6 ppm, chloroethyl chain at δ 3.8–4.2 ppm) .

- XRD: Resolve crystal structure in orthogonal space groups (e.g., P212121, a=10.563 Å, b=10.603 Å, c=15.185 Å) .

- Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Software: Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* level) to map electron density and identify reactive sites .

- Transition State Analysis: Calculate activation energy for chloroethyl group substitution to prioritize synthetic pathways.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict pharmacological activity .

Q. What strategies resolve discrepancies in reported biological activity data for imidazole derivatives?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and cell lines (e.g., HeLa for cytotoxicity) .

- Metabolite Profiling: Use LC-MS to identify degradation products that may skew activity results .

- Statistical Analysis: Apply ANOVA to compare datasets and identify outliers caused by impurities or solvent effects .

Q. How can researchers design experiments to study the environmental impact of this compound?

Methodological Answer:

- Aquatic Toxicity Tests: Expose Daphnia magna to 0.1–10 ppm solutions for 48 hrs, monitoring mortality (OECD 202 guidelines) .

- Degradation Studies: Use UV-Vis spectroscopy to track hydrolysis rates under varying pH (3–10) and temperature (25–60°C) .

- Soil Adsorption: Perform batch tests with loam soil (OECD 106) to measure Kd (distribution coefficient) .

Q. What advanced techniques characterize the electronic properties of this compound?

Methodological Answer:

- Cyclic Voltammetry: Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to assess electron-donating/withdrawing effects .

- XPS: Analyze Cl 2p binding energy (~200 eV) to evaluate covalent vs. ionic character of the chloroethyl group .

- UV-Vis Spectroscopy: Identify π→π* transitions (λmax ~250 nm) and correlate with substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.